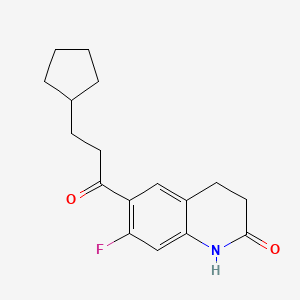
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Activity Enhancement
Quinolone derivatives, including compounds structurally similar to 6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one, have been synthesized and evaluated for their antibacterial activities. The introduction of specific functional groups into the quinolone nucleus has been shown to significantly affect antibacterial efficacy. For example, compounds with amino acid prodrugs of quinolones have demonstrated improved solubility and in vivo efficacy against bacterial infections, highlighting the potential of structural modifications in enhancing antibacterial properties of quinolones (Sánchez et al., 1992).
Photodegradation Studies
Research into the photodegradation of quinolone antibiotics, such as ciprofloxacin, which shares a similar quinolone core to the compound , has elucidated major degradation products in acidic solutions. These studies are crucial for understanding the stability and environmental impact of quinolone antibiotics. Degradation products, such as 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid, have been identified, offering insights into the chemical behavior of these compounds under light exposure (Torniainen et al., 1997).
Structure-Activity Relationships (SAR)
The molecular modifications of the core quinolone structure significantly impact antimicrobial agent activity. Understanding these structure-activity relationships (SAR) has facilitated the development of quinolones with enhanced antimicrobial effectiveness. For instance, substituents at positions 7 and 8 in the quinolone structure are critical for potent antimicrobial activity, emphasizing the importance of optimizing molecular configuration for improved therapeutic outcomes (Peterson, 2001).
Antimycobacterial Properties
The synthesis of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones has shown significant promise in antimycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds, synthesized through a one-pot condensation process, have been identified for their potent activity, highlighting the potential of quinoline derivatives in tuberculosis treatment (Kantevari et al., 2011).
properties
IUPAC Name |
6-(3-cyclopentylpropanoyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c18-14-10-15-12(6-8-17(21)19-15)9-13(14)16(20)7-5-11-3-1-2-4-11/h9-11H,1-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXFJZCYSZMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)C2=C(C=C3C(=C2)CCC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyclopentylpropanoyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

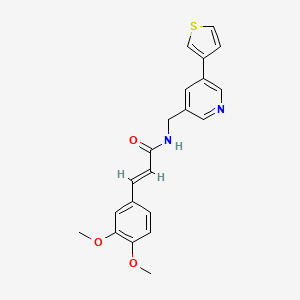
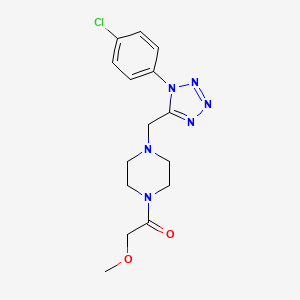
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)
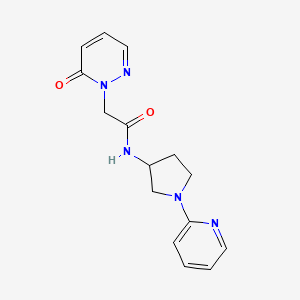
![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)
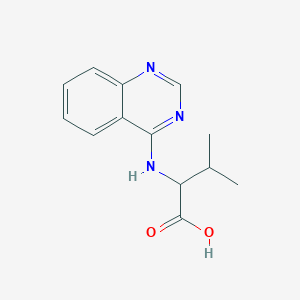
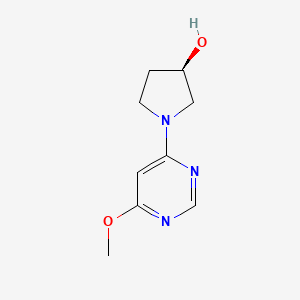
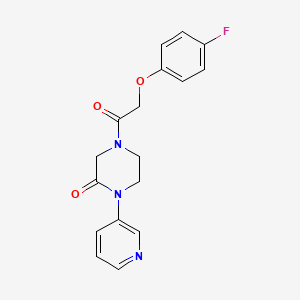
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)
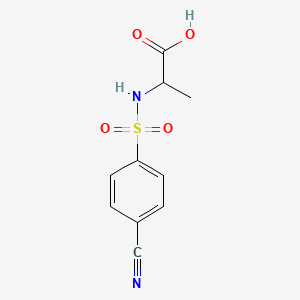
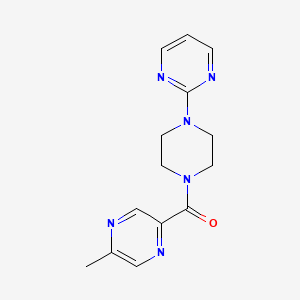
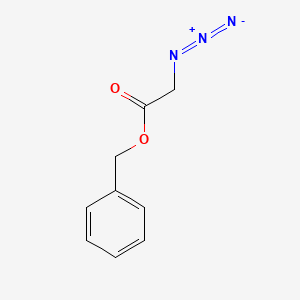
![N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2685196.png)